molecular formula C16H16O3 B463087 3-(4'-Methoxybiphenyl-4-yl)propanoic acid CAS No. 20854-62-0

3-(4'-Methoxybiphenyl-4-yl)propanoic acid

Cat. No.: B463087
CAS No.: 20854-62-0
M. Wt: 256.3g/mol
InChI Key: CPRRQEXYJPDNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4’-Methoxybiphenyl-4-yl)propanoic acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for 3-(4’-Methoxybiphenyl-4-yl)propanoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-(4’-Methoxybiphenyl-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4’-Methoxybiphenyl-4-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

  • 3-(4’-Hydroxybiphenyl-4-yl)propanoic acid
  • 3-(4’-Aminobiphenyl-4-yl)propanoic acid
  • 3-(4’-Chlorobiphenyl-4-yl)propanoic acid

Comparison: 3-(4’-Methoxybiphenyl-4-yl)propanoic acid is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. For example, the methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets . In contrast, the hydroxy, amino, and chloro derivatives may exhibit different reactivity and biological activities due to the distinct electronic and steric effects of their respective substituents .

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-19-15-9-7-14(8-10-15)13-5-2-12(3-6-13)4-11-16(17)18/h2-3,5-10H,4,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRRQEXYJPDNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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